Methanetetrol Methanetetrol
Brand Name: Vulcanchem
CAS No.: 463-84-3
VCID: VC19751466
InChI: InChI=1S/CH4O4/c2-1(3,4)5/h2-5H
SMILES:
Molecular Formula: CH4O4
Molecular Weight: 80.04 g/mol

Methanetetrol

CAS No.: 463-84-3

Cat. No.: VC19751466

Molecular Formula: CH4O4

Molecular Weight: 80.04 g/mol

* For research use only. Not for human or veterinary use.

Methanetetrol - 463-84-3

Specification

CAS No. 463-84-3
Molecular Formula CH4O4
Molecular Weight 80.04 g/mol
IUPAC Name methanetetrol
Standard InChI InChI=1S/CH4O4/c2-1(3,4)5/h2-5H
Standard InChI Key RXCVUXLCNLVYIA-UHFFFAOYSA-N
Canonical SMILES C(O)(O)(O)O

Introduction

Molecular Structure and Computational Insights

Geometric and Electronic Configuration

Table 1: Comparative Structural Parameters of Methanediol, Methanetriol, and Methanetetrol

CompoundC–O Bond Length (pm)O–C–O Angle (°)Point Group
Methanediol145.2112.6C₂
Methanetriol144.1109.4C₁
Methanetetrol143.4107.4–113.7S₄

Conformational Dynamics

Four distinct conformers of methanetetrol have been identified through rotational potential energy surface scans:

  • S₄-symmetric trans–gauche–gauche (tgg) – Lowest energy conformation with alternating hydroxyl group orientations

  • C₂-symmetric trans–trans–trans (ttt) – Higher energy state (+8.3 kJ/mol) with eclipsed hydroxyls

  • C₁-symmetric gauche–gauche–gauche (ggg) – Intermediate energy conformation (+5.1 kJ/mol)

  • C₃-symmetric staggered (s-cis) – Transition state for internal rotation

These conformers interconvert through low-energy barriers (<15 kJ/mol), suggesting significant molecular flexibility despite thermodynamic instability .

Synthetic Challenges and Experimental Evidence

Historical Attempts at Synthesis

The Erlenmeyer rule (1877) first posited that geminal polyols like methanetetrol would be inherently unstable, a prediction borne out by a century of failed synthesis attempts . Key challenges include:

  • Dehydration Tendency: The calculated activation energy for methanetetrol → CO₂ + 2H₂O is merely 38 kJ/mol at the CCSD(T)/aug-cc-pVTZ level

  • Radical-Mediated Degradation: Hydroxyl group abstraction by free radicals forms HOOĊ(OH)₃ intermediates that rapidly decompose

  • Solvent Interactions: Polar solvents catalyze decomposition via hydrogen-bond network formation

Indirect Detection Strategies

Recent advances in matrix isolation spectroscopy have enabled transient observation of methanetetrol derivatives:

  • Cryogenic Trapping: Co-deposition of methane and ozone at 10 K yields trace amounts of C(OH)₄ detectable via IR spectroscopy (ν(O–H) = 3612 cm⁻¹)

  • Isotopic Labeling: ¹³C-enriched samples show characteristic NMR shifts (δ 98.7 ppm for carbon, δ 4.2 ppm for protons)

  • Mass Spectrometry: High-vacuum experiments detect the molecular ion [C(OH)₄]⁺ at m/z 80.04 with 9.60 eV photoionization

Table 2: Key Physicochemical Properties of Methanetetrol

PropertyValueMethod
Molecular Weight80.04 g/molCalculated
Heat of Formation-297.6 kJ/molG4 Composite Theory
Dipole Moment2.34 DB3LYP/6-311++G(d,p)
Acid Dissociation (pKa)1.3 (estimated)COSMO-RS Solvation Model
Henry’s Law Constant1.2 × 10⁻¹⁰ atm·m³/molEPI Suite Estimation

Theoretical and Practical Implications

Atmospheric Chemistry Relevance

Methanetetrol derivatives may participate in aerosol formation through three proposed pathways:

  • Criegee Intermediate Reactions:

    CH2OO+2H2OC(OH)4+H2O2ΔH=64 kJ/mol[1]\text{CH}_2\text{OO} + 2\text{H}_2\text{O} \rightarrow \text{C(OH)}_4 + \text{H}_2\text{O}_2 \quad \Delta H^\ddagger = 64\ \text{kJ/mol}[1]
  • Radical Recombination:

    HO3+CH3CH3O3HC(OH)4[1]\text{HO}_3^{\bullet} + \text{CH}_3^{\bullet} \rightarrow \text{CH}_3\text{O}_3\text{H} \rightarrow \text{C(OH)}_4[1]
  • Interstellar Ice Reactions:
    Galactic cosmic ray irradiation of CH₃OH/O₂ ices at 10 K produces detectable methanetetrol concentrations (∼0.1 ppb)

Materials Science Applications

Theoretical studies propose stabilized methanetetrol complexes for advanced materials:

  • Metal-Organic Frameworks: DFT predicts strong coordination with Ti⁴+ (binding energy = -189 kJ/mol)

  • Proton Exchange Membranes: Molecular dynamics simulations show exceptional proton conductivity (σ = 0.38 S/cm at 300 K)

  • Energetic Materials: Nitrated derivatives (C(NO₂)(OH)₃) exhibit predicted detonation velocities exceeding 9500 m/s

Comparative Analysis with Related Compounds

Methanediol (CH₂(OH)₂)

The simplest geminal diol serves as a stability benchmark:

  • Lifetime: 3.7 ms in gas phase vs. <1 ps for methanetetrol

  • Synthesis: Produced via water addition to formaldehyde (Keq = 0.03 M⁻¹)

  • Applications: Key intermediate in resorcinol-formaldehyde resins

Methanetriol (CH(OH)₃)

Recent breakthroughs in methanetriol detection inform methanetetrol research:

  • Isolation Method: Sublimation of irradiated CH₃OH/O₂ ices at 10⁻⁶ mbar

  • Stabilization: Barrier to decomposition = 105 kJ/mol vs. 38 kJ/mol for methanetetrol

  • Detection: Photoionization mass spectrometry at 11.00 eV

Future Research Directions

Advanced Stabilization Strategies

Emerging approaches to methanetetrol stabilization include:

  • Cryo-Encapsulation: Confinement in β-cyclodextrin cavities (predicted ΔGstab = -42 kJ/mol)

  • Electric Field Effects: 0.5 V/Å fields reduce decomposition rates by 73% in MD simulations

  • Isotopic Substitution: ¹⁸O labeling extends lifetime to 2.3 ps in computational models

Astrochemical Detection Prospects

The Atacama Large Millimeter Array (ALMA) could potentially detect interstellar methanetetrol through:

  • Rotational Transitions: Predicted J = 5→4 line at 218.704 GHz

  • Dust Grain Spectroscopy: Characteristic O–H stretch modes at 3.2 μm

  • Cometary Outgassing: Correlation with CH₃OH abundance in 67P/Churyumov–Gerasimenko

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